molecular formula C9H8N2O2 B168938 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-10-8

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B168938
CAS No.: 133427-10-8
M. Wt: 176.17 g/mol
InChI Key: ADVZTFKLJNMYJE-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound with a fused bicyclic structure. It is recognized for its significant role in medicinal chemistry due to its unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. This reaction can be catalyzed by acids or bases and often requires heating .

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce halogenated derivatives of the compound .

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVZTFKLJNMYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate (4 g, 21 m moles) was dissolved in a mixture of ethanol (45 ml) and water (20 ml), and sodium hydroxide (2.5 g, 63 m moles) was added thereto and refluxed under heating for 30 minutes. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Water (40 ml) was added to the concentrate, and the mixture was adjusted to pH 4 with conc. hydrochloric acid. The precipitating crystals were collected by filtration to give the object compound (2.3 g, yield 64%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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